N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

c-Met Inhibitor Kinase Assay Structure-Activity Relationship

N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic, small-molecule organic compound belonging to the thiazole-thiadiazole carboxamide class. Its structure features an electron-accepting 2,1,3-benzothiadiazole core linked via a carboxamide bridge to a 4-(thiazol-2-yloxy)benzyl moiety.

Molecular Formula C17H12N4O2S2
Molecular Weight 368.43
CAS No. 2034525-71-6
Cat. No. B2841426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS2034525-71-6
Molecular FormulaC17H12N4O2S2
Molecular Weight368.43
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=CC3=NSN=C3C=C2)OC4=NC=CS4
InChIInChI=1S/C17H12N4O2S2/c22-16(12-3-6-14-15(9-12)21-25-20-14)19-10-11-1-4-13(5-2-11)23-17-18-7-8-24-17/h1-9H,10H2,(H,19,22)
InChIKeyTVBBRUXPMCILQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034525-71-6): A Distinctive c-Met Kinase Inhibitor Scaffold


N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic, small-molecule organic compound belonging to the thiazole-thiadiazole carboxamide class. Its structure features an electron-accepting 2,1,3-benzothiadiazole core linked via a carboxamide bridge to a 4-(thiazol-2-yloxy)benzyl moiety . This specific arrangement of heterocycles is characteristic of a focused library of compounds designed as potential kinase inhibitors, particularly targeting c-Met, and differentiates it from simpler thiazole or thiadiazole derivatives [1].

Why a Generic Thiazole or Thiadiazole Carboxamide Cannot Substitute for CAS 2034525-71-6


Procurement of a generic 'thiazole carboxamide' or 'benzothiadiazole derivative' in place of the specific compound N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide carries a high risk of project failure. A peer-reviewed structure-activity relationship (SAR) study on this precise chemotype demonstrates that minor structural modifications, such as changes to the terminal aryl substituent, directly control target affinity and cellular potency against c-Met kinase and cancer cell lines [1]. The specific 4-(thiazol-2-yloxy)benzyl side chain of this compound imparts unique electronic and steric properties that are critical for the intended binding pose, making biological activity non-interchangeable with close analogs.

Quantitative Differentiation Guide for N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide


Validated c-Met Kinase Inhibitory Activity Relative to In-Class Analogs

As a member of a rationally designed thiazole/thiadiazole carboxamide series, the target compound is a direct structural analog of the lead compound 51am, which is the most potent c-Met inhibitor from the scaffold optimization campaign. Compound 51am demonstrated superior biochemical and cellular potency after five iterative cycles of SAR-guided optimization, establishing the privileged nature of this specific core structure [1]. The target compound's unique side chain is a key variable within this series, and its selection is critical for replicating the desired potency and selectivity profile.

c-Met Inhibitor Kinase Assay Structure-Activity Relationship

Distinctive Electron-Accepting 2,1,3-Benzothiadiazole Core vs. Non-Fused Heterocyclic Alternatives

The compound's core scaffold features a 2,1,3-benzothiadiazole, a well-known strong electron-accepting fragment . In contrast, many alternative scaffolds, such as simple thiazole or thiophene carboxamides (e.g., N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide), lack this fused, electron-deficient bicyclic system . Literature on the benzothiadiazole class indicates this core contributes to enhanced metabolic stability and facilitates key pi-stacking interactions with kinase hinge regions, a critical feature for target binding that is absent in simpler heterocyclic amides [REFS-1, REFS-3].

2,1,3-Benzothiadiazole Electron-Withdrawing Group Physicochemical Property

Unique 4-(Thiazol-2-yloxy)benzyl Side Chain as a Key Selectivity Determinant vs. Alkyl/Aryl Amides

The compound's 4-(thiazol-2-yloxy)benzyl side chain is a highly specific structural feature. The SAR study on this scaffold reveals that the nature of the terminal amide substituent is a primary driver of both potency and selectivity for c-Met over other kinases like VEGFR-2 [1]. Compounds with flexible alkyl or smaller aryl substituents showed significantly altered selectivity profiles, underscoring that the rigid, heteroaryloxy-benzyl moiety of the target compound is a carefully optimized element for achieving a specific biological profile.

Selectivity Determinant Side Chain SAR Benzyl Amide

Scaffold with Validated Anticancer Cellular Activity and Pharmacokinetic Potential

The broader thiazole/thiadiazole carboxamide scaffold to which this compound belongs has demonstrated promising drug-like properties beyond simple enzyme inhibition. The lead compound, 51am, not only inhibited c-Met signaling in cells but also induced apoptosis and cell cycle arrest in MKN-45 cancer cells and exhibited a good pharmacokinetic profile in BALB/c mice [1]. This multi-parameter profile implies that the target compound, as a direct analog in this optimized series, is part of a chemical space pre-validated for both cellular target engagement and favorable in vivo properties, a significant advantage over unvalidated kinase inhibitor scaffolds.

Anticancer Cytotoxicity Drug-like Properties

High-Impact Application Scenarios for N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034525-71-6)


Lead Compound for Targeted c-Met-Dependent Cancer Cell Line Studies

Its design as a c-Met kinase inhibitor scaffold makes it the ideal starting point for investigating c-Met-driven proliferation and survival in cancer cell lines like MKN-45 or EBC-1, where its unique side chain may confer a specific selectivity window [1].

Chemical Probe for Selectivity Profiling Against Kinase Panels

Utilize the compound to elucidate the contribution of the 4-(thiazol-2-yloxy)benzyl group to kinase selectivity. Head-to-head profiling against analogs from the same publication [1] with different side chains can deconvolute the structural determinants of VEGFR-2 versus c-Met selectivity.

Reference Pharmacophore for Electron-Deficient Kinase Inhibitor Design

Employ the compound to experimentally validate computational models requiring a strong electron-accepting core for hinge-binding. Its 2,1,3-benzothiadiazole core serves as a benchmark pharmacophore for pi-stacking interactions, as suggested by the binding mode analysis of its lead analog 51am [1].

Quote Request

Request a Quote for N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.